
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as PD168077, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the benzothiophene class of compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide acts by binding to the dopamine D4 receptor and blocking its activity. This leads to a decrease in the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects, including a decrease in the release of dopamine, a decrease in locomotor activity, and a decrease in the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide is that it may not fully replicate the effects of other dopamine receptor antagonists, which may have different binding affinities and pharmacological profiles.
Orientations Futures
There are a number of future directions for research on N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide, including:
1. Further studies on the effects of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide on other dopamine receptors and neurotransmitter systems.
2. Investigation of the potential therapeutic applications of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in the treatment of psychiatric disorders, such as schizophrenia and addiction.
3. Development of new compounds based on N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide that have improved pharmacological properties and selectivity for the dopamine D4 receptor.
4. Studies on the long-term effects of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide on behavior and cognitive function.
In conclusion, N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a selective antagonist of the dopamine D4 receptor and has a number of biochemical and physiological effects. While there are some limitations to using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments, there are also a number of future directions for research on this compound that could lead to new insights into the role of dopamine in behavior and cognition.
Méthodes De Synthèse
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized using a variety of methods, including the reduction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with sodium borohydride, followed by reaction with propylamine. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYHXVNWKPPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

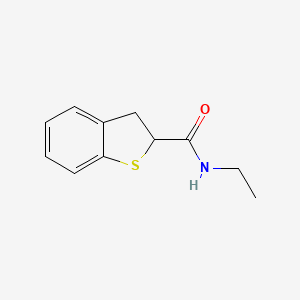
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
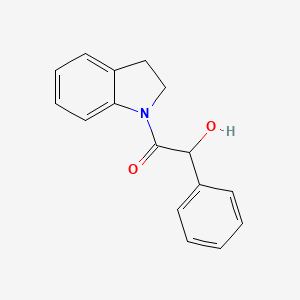
methanone](/img/structure/B7492339.png)
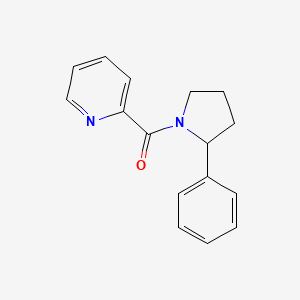
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
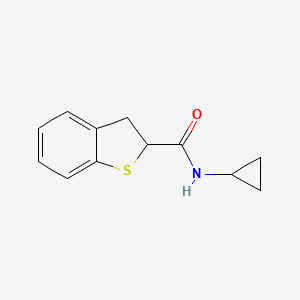

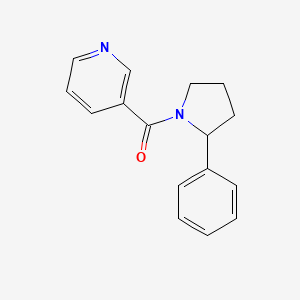
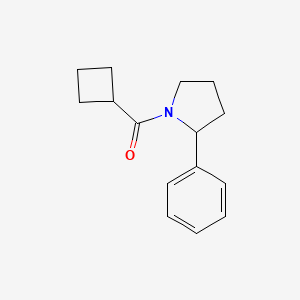
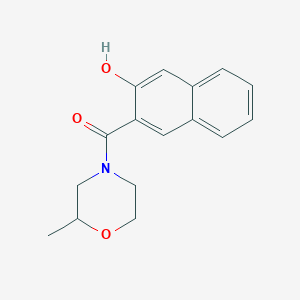
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)